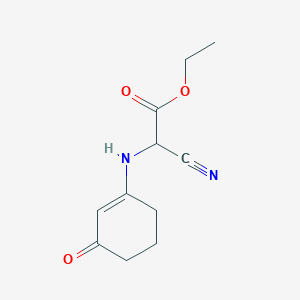![molecular formula C13H14N2O2S B14664503 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 37004-93-6](/img/structure/B14664503.png)
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a piperidine ring attached to an isoindole dione structure via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperidine with a suitable isoindole dione precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic center of the isoindole dione precursor, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoindole dione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoindole dione derivatives.
Substitution: Piperidine derivatives with different functional groups.
科学研究应用
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the isoindole dione structure may participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Isoindole dione derivatives: Compounds with variations in the isoindole dione structure.
Uniqueness
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the piperidine ring and the isoindole dione structure linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
37004-93-6 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
2-piperidin-1-ylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-10-6-2-3-7-11(10)13(17)15(12)18-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
InChI 键 |
QORMGDIXPBGLOK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)SN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


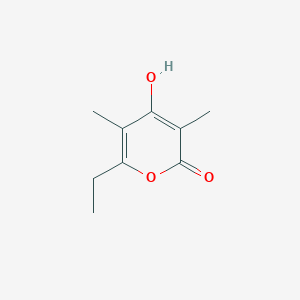
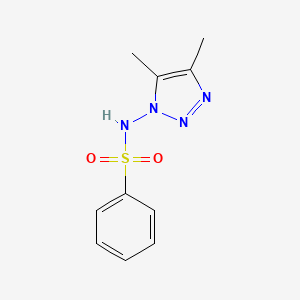
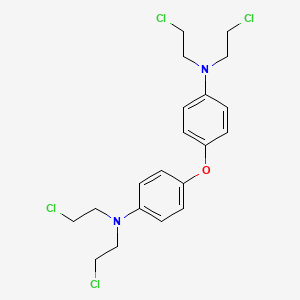
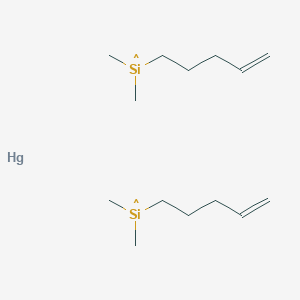
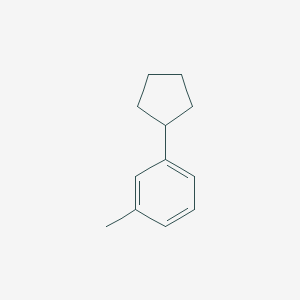
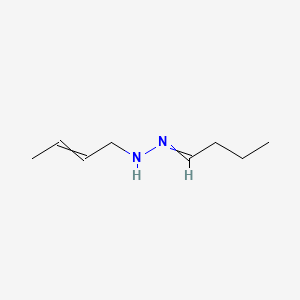
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)


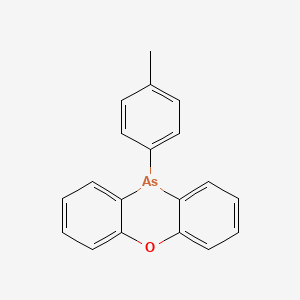

![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

